3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a thienopyrimidine core, and a methylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Benzodioxole Moiety: The benzodioxole group is introduced through a Friedel-Crafts alkylation reaction, where the benzodioxole precursor reacts with the thienopyrimidine core in the presence of a Lewis acid catalyst.
Attachment of the Methylphenyl Group: The final step involves the coupling of the methylphenyl group to the thienopyrimidine core, often through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or methylphenyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzodioxol-5-ylmethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one: Lacks the methyl group on the phenyl ring.
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The uniqueness of 3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to its analogs. The presence of the methyl group on the phenyl ring, for example, may influence its binding affinity to molecular targets and its overall reactivity.
Properties
Molecular Formula |
C21H16N2O3S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16N2O3S/c1-13-2-5-15(6-3-13)16-10-27-20-19(16)21(24)23(11-22-20)9-14-4-7-17-18(8-14)26-12-25-17/h2-8,10-11H,9,12H2,1H3 |
InChI Key |
PFCKTQIYETUZNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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